molecular formula C28H27NO8 B613526 Fmoc-D-Asp-ODmb CAS No. 200335-63-3

Fmoc-D-Asp-ODmb

Cat. No. B613526
CAS RN: 200335-63-3
M. Wt: 505.53
InChI Key: ODIFVCRSTRBDDR-XMMPIXPASA-N
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Description

Fmoc-D-Asp-ODmb is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a derivative of aspartic acid, which is an amino acid that plays an important role in the human body. This compound is synthesized using a specific method that involves the protection of the amino group and the carboxyl group of aspartic acid.

Scientific Research Applications

Synthesis of Cyclic Peptides Fmoc-D-Asp-ODmb is a key component in the synthesis of cyclic peptides, which have applications in developing pharmaceuticals, especially those targeting bacterial infections. Cudic, Wade, and Otvos (2000) demonstrated the use of Fmoc-Asp(resin)-ODmab in the efficient solid-phase synthesis of a 29-mer cyclic antibacterial peptide, showcasing its utility in pharmaceutical development. This process involved intramolecular on-resin head-to-tail cyclization after selective deprotection of the Asp α-carboxy protecting group, highlighting the role of this compound in facilitating complex peptide synthesis (Cudic, Wade, & Otvos, 2000).

Understanding and Managing Side Reactions In another application, the use of this compound in peptide synthesis can lead to various side reactions, which are critical to understand for optimizing synthetic pathways. Medzihradszky et al. (2004) analyzed the side reactions in cyclic peptides prepared from an Fmoc/tBu/Dmab protecting group strategy. Their findings on the identification of side-products like N-terminal guanidine formation, C-terminal piperidyl amide formation, and a novel C-terminal benzyl amide-guanidine derivative provided essential insights into the complexities of peptide synthesis and the specific challenges posed by protecting groups like this compound (Medzihradszky et al., 2004).

Optimizing Peptide Synthesis The research conducted by Ruczyński, Lewandowska, Mucha, and Rekowski (2008) on the problem of aspartimide formation during Fmoc-based solid-phase peptide synthesis using the Dmab group to protect the side chain of aspartic acid is particularly relevant. Their work highlighted the susceptibility of Dmab-protected peptides to form aspartimides with unusual high efficiency, contributing to the broader understanding of how specific protecting groups like this compound can influence the outcome of peptide synthesis and how modifications in synthesis protocols can mitigate these issues (Ruczyński et al., 2008).

Applications in Hydrogel Formation this compound plays a role in the development of self-assembled peptide hydrogels, which are of interest for biomedical applications. Chakraborty et al. (2020) reported on a minimalistic dipeptide hydrogelator that exhibits low critical gelation concentration and supports cell growth, demonstrating the potential of this compound-based peptides in creating materials with significant biomedical utility, from drug delivery systems to scaffold materials for tissue engineering (Chakraborty et al., 2020).

Innovations in Peptide Conjugation for Immunization The work of Brugghe et al. (2009) exemplifies another application, focusing on the synthesis and selective conjugation of cyclized peptides derived from a surface loop of a meningococcal class 1 outer membrane protein using Fmoc-Asp-ODmb. This research underscores the versatility of this compound in facilitating the synthesis of cyclic peptides for potential use in vaccine development, highlighting a direct pathway towards innovative immunization strategies (Brugghe et al., 2009).

Mechanism of Action

properties

IUPAC Name

(3R)-4-[(2,4-dimethoxyphenyl)methoxy]-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO8/c1-34-18-12-11-17(25(13-18)35-2)15-36-27(32)24(14-26(30)31)29-28(33)37-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-16H2,1-2H3,(H,29,33)(H,30,31)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIFVCRSTRBDDR-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)COC(=O)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401123304
Record name 1-[(2,4-Dimethoxyphenyl)methyl] hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401123304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

200335-63-3
Record name 1-[(2,4-Dimethoxyphenyl)methyl] hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200335-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2,4-Dimethoxyphenyl)methyl] hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401123304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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